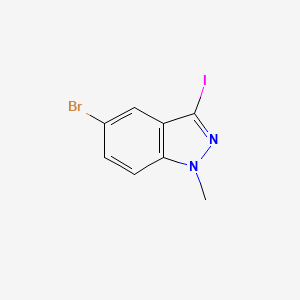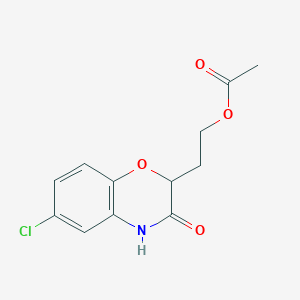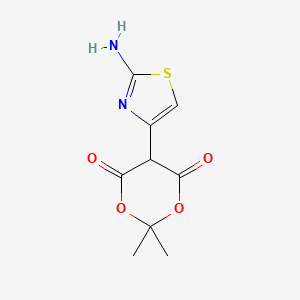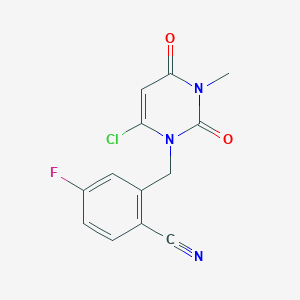![molecular formula C21H12ClF3N4S B3038526 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine CAS No. 866133-97-3](/img/structure/B3038526.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine
Übersicht
Beschreibung
The compound “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazine ring which is a type of heterocyclic compound. This ring is substituted with a sulfanyl group that is connected to a pyridine ring. The pyridine ring is further substituted with a chloro and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the introduction of the chloro and trifluoromethyl groups. The sulfanyl group could then be attached, followed by the formation of the 1,2,4-triazine ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the nitrogen atoms in the 1,2,4-triazine and pyridine rings would likely result in these rings being planar. The sulfanyl group would likely have a tetrahedral geometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The pyridine ring is aromatic and would therefore be relatively stable, but could potentially undergo electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings and the polar functional groups could result in the compound having a relatively high boiling point and being soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
One study involved the synthesis of mononuclear cations using 5,6-diphenyl-3-(pyridine-2-yl)-1,2,4-triazine (pdpt) and various chloro complexes. X-ray crystal structure analyses revealed a typical piano-stool geometry around the metal center and a network of intermolecular interactions in the crystal packing (Therrien, Saïd-Mohamed, & Süss-Fink, 2008).
Chiral Oxazoline Ligands Synthesis
Chiral ligands containing 5,6-diphenyl-3-{3-[(4S/R)-4-R/Ar-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl}amino-1,2,4-triazines and their analogs were synthesized. These ligands were screened as chiral ligands in the copper-catalyzed enantioselective nitroaldol reaction (Wolińska, 2016).
Antimicrobial Evaluation
New polyheterocyclic systems containing 1,2,4-triazine moiety were synthesized and screened for their antimicrobial activity. These compounds showed promise as antimicrobial agents (Abdel-Monem, 2010).
Oxidative Coupling Reactions
A study demonstrated the synthesis of 3-(pyridin-2-yl)dihydro-1,2,4-triazinone and its reaction with dichlorobis(benzonitrile)palladium(II). The resulting compounds were characterized by spectral data and X-ray crystallography (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).
DNA Interactions of Cobalt(III) Complexes
Cobalt(III) complexes with asymmetric ligands, including 3-(pyridine-2-yl)-5,6-diphenyl-as-triazine, were synthesized and characterized. Their binding with calf thymus DNA (CT-DNA) was investigated, indicating the potential for DNA interaction studies (Wang et al., 2004).
Sulfonated Zinc-Triazine Complexes
Novel sulfonated zinc-triazine complexes were synthesized and characterized. These complexes showed potential for biological applications, particularly in binding with bovine serum albumin (BSA) (Abeydeera, Perera, & Perera, 2018).
Anion–π and Lone Pair–π Interactions
Studies on 1,3,5-triazine-based ligands have shown their proficiency in generating anion–π and lone pair–π interactions in their coordination compounds. This research is significant in the study of non-covalent bonds and supramolecular chemistry (Costa et al., 2010).
Safety and Hazards
Zukünftige Richtungen
The compound “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine” could potentially be of interest in the field of medicinal chemistry, given the known biological activity of many triazine and pyridine derivatives. Future research could explore its potential uses in this area .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, enhancing its inhibitory activity .
Biochemical Pathways
It’s known that similar compounds have been used to investigate regioexhaustive functionalization .
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity , which could influence the compound’s bioavailability.
Result of Action
It’s known that similar compounds have shown inhibitory activity toward certain enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Eigenschaften
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N4S/c22-16-11-15(21(23,24)25)12-26-19(16)30-20-27-17(13-7-3-1-4-8-13)18(28-29-20)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODYYVCYQDKXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137737 | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-5,6-diphenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine | |
CAS RN |
866133-97-3 | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-5,6-diphenyl-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866133-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-5,6-diphenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B3038444.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol](/img/structure/B3038446.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038447.png)
![5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3038449.png)

![3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B3038454.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3038456.png)


![3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile](/img/structure/B3038464.png)
![2-(4-chlorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3038465.png)
![1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone](/img/structure/B3038466.png)